

# boracite phase transitions at different temperatures

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An In-depth Technical Guide to Boracite Phase Transitions at Different Temperatures

## Introduction

**Boracite**s are a family of minerals with the general chemical formula M<sub>3</sub>B<sub>7</sub>O<sub>13</sub>X, where M is a divalent metal cation (such as Mg<sup>2+</sup>, Fe<sup>2+</sup>, Ni<sup>2+</sup>, Co<sup>2+</sup>, Cu<sup>2+</sup>) and X is a halogen anion (Cl<sup>-</sup>, Br<sup>-</sup>, l<sup>-</sup>)[1]. These materials have garnered significant scientific interest due to their rich variety of physical properties, including ferroelectricity, ferroelasticity, and magnetic ordering[1][2]. A key characteristic of the **boracite** family is the occurrence of structural phase transitions as a function of temperature. At high temperatures, **boracite**s typically adopt a cubic crystal structure, which is paraelectric and non-polar[1][2]. As the temperature is lowered, they undergo one or more phase transitions to lower-symmetry structures (e.g., orthorhombic, rhombohedral, or monoclinic), which can exhibit ferroelectric and other ordered properties[1][3].

The nature and temperature of these transitions are highly sensitive to the specific metal and halogen ions in the structure, making them a versatile system for studying the interplay between crystal structure and physical properties. This guide provides a comprehensive overview of the temperature-induced phase transitions in various **boracite** compounds, detailing the transition temperatures, structural changes, and the experimental protocols used for their characterization.

## **Phase Transition Data**



The phase transitions in **boracite**s are typically first-order, often characterized by a discontinuity in properties like unit-cell volume and the presence of thermal hysteresis[1][4][5]. The transition sequence from the high-temperature cubic phase to various low-temperature phases depends critically on the chemical composition.

## **Summary of Phase Transitions**

The quantitative data for phase transitions in several common **boracite** compounds are summarized in the table below.



Boracite Compound	High- Temperature Phase	Transition Temperature (Tt)	Low- Temperature Phase(s)	Notes & Citations
МgзВ7О13Cl	Cubic (F43c)	~265 °C	Orthorhombic (Pca21)	The transition temperature for natural crystals can vary between 268- 275°C.[1][6]
Fe3B7O13Cl	Cubic (F43c)	~336 °C	Orthorhombic (Pca21)	Undergoes an additional transition from Orthorhombic to Monoclinic (Pc) at ~70°C, and then to Rhombohedral (R3c) at ~255°C upon heating.[1]
Ni3B7O13Cl	Cubic (F43c)	~337-340 °C	Orthorhombic (Pca21)	Also reported as 610 K (~337 °C). [6][7]
СозВ7О13Cl	Cubic	Multiple	Orthorhombic, Monoclinic	Exhibits three reversible phase transitions above room temperature.[3]
Cr3B7O13Cl	Orthorhombic (mm2)	-112 to -98 °C (heating) -127 to -112 °C (cooling)	Monoclinic (m)	This is a low- temperature transition between two non-cubic phases.[5]

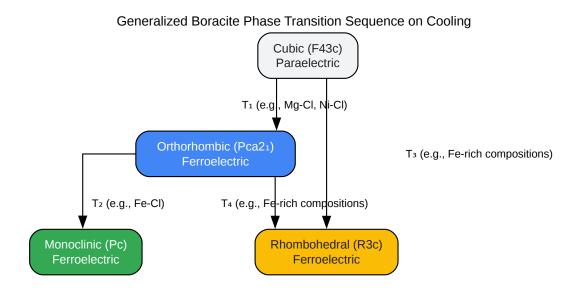


Ni3B7O13Br	Cubic (F43c)	~120 °C	Orthorhombic (Pca21)	Transition is first- order; the exact temperature can be specimen- dependent.[4]
Fe3B7O13I	Orthorhombic	-70 to -82 °C (cooling) -68 to -55 °C (heating)	Monoclinic / Rhombohedral	Exhibits complex low-temperature behavior with multiple monoclinic and rhombohedral phases.[3]
Zn3B7O13Cl	Cubic	450 °C	Orthorhombic	Data from polycrystalline synthetic samples.[6]
Cd3B7O13Cl	Cubic	525 °C	Orthorhombic	Data from polycrystalline synthetic samples.[6]

## **Visualization of Phase Transition Pathways**

The sequence of phase transitions in **boracite**s upon cooling can be visualized as a progression from a high-symmetry paraelectric state to various lower-symmetry ferroelectric states. The specific path taken depends on the material's composition.





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Caption: A diagram illustrating common phase transition pathways in **boracites**.

## **Experimental Protocols**

The characterization of **boracite** phase transitions relies on a suite of analytical techniques that probe changes in crystal structure, thermal properties, and dielectric response as a function of temperature.

## **High-Temperature X-ray Diffraction (XRD)**

High-temperature XRD is the primary method for determining the crystal structure and precise lattice parameters across a phase transition.

 Objective: To identify changes in crystal symmetry and unit cell dimensions as a function of temperature.



- Sample Preparation: A small portion of the **boracite** crystal is crushed into a fine powder
  using an agate mortar. The powder is then mounted on a low-background sample holder
  suitable for high-temperature measurements[1]. For single-crystal studies, a small, highquality crystal is mounted on a goniometer head within a high-temperature stage.
- Instrumentation: A high-resolution powder or single-crystal X-ray diffractometer equipped with a high-temperature attachment (e.g., a furnace or heating stage) is used.
- Typical Protocol:
  - The sample is heated to the desired temperature and allowed to thermally equilibrate.
  - An X-ray diffraction pattern is collected. A common setup uses Cu-K $\alpha$  radiation ( $\lambda \approx 1.54$  Å)[1].
  - Data is typically collected over a 2θ range of 10-100° with a small step size (e.g., 0.02°) and a sufficient count time per step (e.g., 60 seconds) to ensure good statistics[1].
  - The process is repeated at various temperature intervals, particularly around the expected transition temperature, during both heating and cooling cycles to check for thermal hysteresis.
  - The resulting diffraction patterns are analyzed using Rietveld refinement or similar methods to determine the space group and lattice parameters for each phase.

## **Differential Scanning Calorimetry (DSC)**

DSC is used to detect the thermal anomalies (i.e., enthalpy changes) associated with phase transitions.

- Objective: To measure the heat flow into or out of a sample as a function of temperature, identifying the transition temperature and the enthalpy of transition ( $\Delta H$ ).
- Sample Preparation: A small, precisely weighed amount of the **boracite** sample (typically 5-20 mg) is sealed in an inert crucible (e.g., aluminum or platinum).
- Instrumentation: A differential scanning calorimeter.



#### Typical Protocol:

- The sample and an empty reference crucible are placed in the DSC cell.
- The cell is heated and cooled at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the phase transition[8].
- The differential heat flow between the sample and the reference is recorded.
- A first-order phase transition appears as a distinct endothermic peak upon heating and an exothermic peak upon cooling[5]. The peak onset temperature is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy change.

## **Dielectric Permittivity Measurement**

This technique measures the dielectric constant (permittivity) and dielectric loss of the material, which often show sharp anomalies at ferroelectric phase transitions.

- Objective: To identify the ferroelectric-paraelectric transition temperature via anomalies in the dielectric constant.
- Sample Preparation: A thin plate is cut from a single crystal. The parallel faces of the plate are polished and coated with a conductive material (e.g., silver paint or sputtered gold) to serve as electrodes[6].
- Instrumentation: An LCR meter or impedance analyzer, a temperature-controlled sample holder (furnace or cryostat), and a voltmeter.
- Typical Protocol:
  - The prepared sample is mounted in the temperature-controlled holder.
  - An alternating electric field of a specific frequency (e.g., 8 kHz 100 kHz) and low voltage (e.g., 7-27 V/cm) is applied across the electrodes[6][9].
  - The capacitance and loss tangent of the sample are measured as the temperature is slowly swept through the transition region.

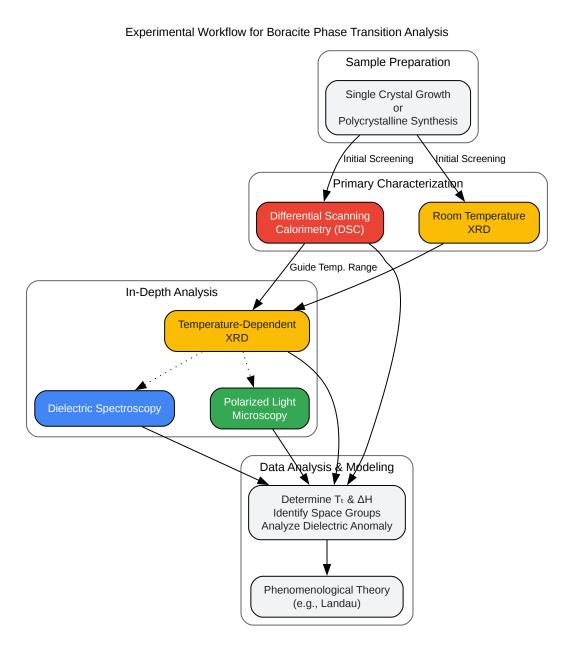


 The dielectric constant is calculated from the measured capacitance and the sample's dimensions. A sharp peak or a step-like change in the dielectric constant versus temperature curve indicates a phase transition[6][7].

## **Experimental Characterization Workflow**

A logical workflow is essential for the comprehensive characterization of a novel or uncharacterized **boracite** sample.





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Caption: A typical workflow for investigating phase transitions in **boracites**.



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